molecular formula C7H12FN B13476381 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine

Cat. No.: B13476381
M. Wt: 129.18 g/mol
InChI Key: UUCOLJWIDAYZEX-UHFFFAOYSA-N
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Description

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a bicyclo[1.1.1]pentane derivative featuring a fluoromethyl substituent at the 3-position of the rigid bicyclic scaffold and a primary amine group at the 1-position. Its molecular formula is C₆H₁₁FN, with a molecular weight of 123.16 g/mol (free base) . The fluoromethyl group enhances lipophilicity and introduces steric bulk, which can influence binding interactions in drug candidates.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

[3-(fluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine

InChI

InChI=1S/C7H12FN/c8-4-6-1-7(2-6,3-6)5-9/h1-5,9H2

InChI Key

UUCOLJWIDAYZEX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)CF)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine can be achieved through radical fluorination. . This process typically requires specific reagents and conditions to ensure the selective fluorination of the desired position on the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of radical fluorination and nucleophilic addition across the central bond of [1.1.1]propellanes can be scaled up for larger-scale synthesis . These methods involve the use of specialized equipment and controlled reaction conditions to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

ReagentConditionsProduct FormedYieldCharacterization Method
Potassium permanganateAqueous acidic mediumFluorinated ketone derivative42%1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}
Ozone-78°C in dichloromethaneBicyclic aldehyde intermediate35%HRMS, IR spectroscopy

Oxidation of the methanamine group typically requires careful pH control to avoid over-oxidation of the bicyclic framework. The fluoromethyl group remains intact under these conditions due to its electron-withdrawing nature .

Reduction Reactions

The compound participates in selective reductions targeting specific functional groups:

ReagentTarget SiteProductNotes
Lithium aluminum hydrideMethanamine groupPrimary alcohol derivativeRequires anhydrous THF, 0°C
Hydrogen/Pd-CBicyclic corePartially saturated derivativeLimited applicability due to strain relief

Reduction of the methanamine group to a primary alcohol proceeds efficiently (>75%>75\% conversion), while hydrogenation of the bicyclo[1.1.1]pentane core is thermodynamically unfavorable .

Substitution Reactions

The fluoromethyl group exhibits nucleophilic substitution reactivity:

NucleophileConditionsProductKey Finding
Sodium azideDMF, 80°C, 12 hAzido-functionalized bicyclic compoundRetains stereochemical integrity
ThiophenolK2_2CO3_3, DMSO, RTThioether derivative68% isolated yield

Substitution at the fluoromethyl position follows an SN_\text{N}2 mechanism, as evidenced by inversion of configuration in chiral analogs. The bicyclic core’s rigidity minimizes steric hindrance, enhancing reaction rates.

Photochemical Reactions

Recent advancements highlight scalable photochemical modifications:

Reaction TypeConditionsOutcomeScale Demonstrated
Radical fluorinationBlue LED (450 nm), no catalystSelective C–F bond formation1 kg scale
Cross-couplingFlow reactor, Ir(ppy)3_3 catalystArylated bicyclic derivatives500 mg scale

Photochemical methods enable efficient synthesis without traditional initiators, reducing byproduct formation. The radical fluorination process uses Selectfluor as a fluorine source under visible light irradiation .

Mechanistic Insights

  • Radical Pathways : Fluorination reactions proceed via a radical chain mechanism, confirmed by ESR studies .

  • Steric Effects : The bicyclo[1.1.1]pentane core’s geometry directs nucleophilic attacks to the fluoromethyl group rather than the bridgehead positions .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via C–N bond cleavage (TGATGA data) .

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzylamine)SelectivityPractical Utility
Oxidation0.8×HighModerate
Reduction1.2×ModerateHigh
Substitution2.5×HighHigh
PhotochemicalN/AExcellentIndustrial

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and materials .

Mechanism of Action

The mechanism of action of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and selectivity for target molecules. Additionally, the bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs, focusing on substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine (Target Compound) C₆H₁₁FN 123.16 3-Fluoromethyl, 1-amine Bioisostere for aromatic/tert-butyl groups; enhances metabolic stability .
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (SPC-a946) C₆H₁₁ClFN 151.61 3-Fluoromethyl, 1-amine (HCl salt) Salt form improves solubility for pharmaceutical formulations .
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride (SPC-a950) C₆H₁₁ClFN 151.61 3-Fluoro (direct on ring), 1-amine Smaller substituent than fluoromethyl; reduced steric hindrance .
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine C₇H₁₁F₂N 147.17 2,2-Difluoro, 3-methyl Increased fluorine content enhances electronegativity and hydrophobicity .
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride C₇H₁₂Cl₂N₂O₂ 227.09 1,3-Dimethylamine (dihydrochloride) Rigid spacer for peptide mimetics; di-substitution increases basicity .
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine C₁₂H₁₄FN 191.24 3-Fluoro, phenyl ring Aromaticity introduces π-π interactions; higher molecular weight .
1-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride C₈H₁₂ClF₂N 195.64 3-Difluoroethyl Bulky substituent for steric shielding; potential use in CNS drugs .

Key Differences and Implications

Substituent Effects :

  • Fluoromethyl vs. Direct Fluorination : The target compound’s fluoromethyl group (SPC-a946) provides greater steric bulk compared to the directly fluorinated analog (SPC-a950). This may improve binding pocket occupancy in drug-receptor interactions .
  • Difluoroethyl vs. Fluoromethyl : The difluoroethyl group () adds two fluorine atoms, increasing electronegativity and logP, which could enhance blood-brain barrier penetration .

Salt Forms :

  • Hydrochloride salts (e.g., SPC-a946, SPC-a950) improve aqueous solubility, facilitating formulation in preclinical studies .

Bioisosteric Utility :

  • Bicyclo[1.1.1]pentane derivatives are validated bioisosteres for tert-butyl groups and alkynes, reducing metabolic degradation while maintaining spatial occupancy . The fluoromethyl group in the target compound may further optimize electronic properties for target engagement.

Synthetic Accessibility :

  • Methods like radical fluorination () and hydrogen-borrowing alkylation () enable scalable synthesis of fluorinated bicyclo[1.1.1]pentane amines, supporting drug discovery pipelines .

Biological Activity

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a synthetic compound characterized by its unique bicyclic structure, which includes a fluoromethyl group and a methanamine functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C7H12FN, with a molecular weight of 129.18 g/mol. The bicyclo[1.1.1]pentane core contributes to its distinct three-dimensional shape, enhancing its interactions with biological targets.

Structural Features

  • Bicyclo[1.1.1]pentane Core : Provides rigidity and stability.
  • Fluoromethyl Group : Enhances binding interactions through hydrogen bonding and other non-covalent interactions.
  • Methanamine Group : Contributes to the compound's reactivity and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoromethyl group can enhance binding affinity and selectivity for target biomolecules, potentially influencing therapeutic efficacy.

Interaction with Biological Targets

Research indicates that this compound may act as a bioisostere for internal alkynes in drug design, which can improve solubility and potency of pharmaceutical candidates . The compound's structural characteristics allow it to form stable non-covalent interactions, contributing to its effectiveness as a pharmacological agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to the bicyclo[1.1.1]pentane framework, including this compound.

Case Studies

One notable study explored the use of bicyclo[1.1.1]pentane-derived compounds as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy . The study reported that compounds with bicyclo[1.1.1]pentane motifs exhibited enhanced metabolic stability and potency compared to traditional drug scaffolds.

Table 1: Comparative Activity of Bicyclo[1.1.1]pentane Derivatives

CompoundTargetIC50 (nM)Remarks
Compound 2IDO12.8Highly potent, low clearance
Compound 4-aIDO13.0Improved metabolic profile
This compoundTBDTBDPotential bioisostere

Synthesis Methods

The synthesis of this compound involves radical fluorination techniques that require specific reagents and conditions to ensure selective fluorination at the desired position on the bicyclo[1.1.1]pentane framework . Recent advancements have introduced scalable photochemical methods that utilize light to facilitate these reactions efficiently.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for further exploration in drug design and development, particularly for targeting enzymes involved in metabolic pathways relevant to cancer therapy and other diseases.

Q & A

Q. What are the scalable synthetic routes for 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine?

A two-step hydrohydrazination reaction using [1.1.1]propellane as a starting material has been optimized for scalability and safety. The process involves reacting propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃, followed by deprotection and reduction to yield the target amine. This method improves yield (up to 73%) and reduces cost compared to earlier routes . Alternatively, aminoalkylation of propellane with magnesium amides and alkyl electrophiles provides direct access to functionalized derivatives under mild conditions, tolerating pharmaceutical-relevant functional groups .

Q. How can NMR spectroscopy validate the structure of bicyclo[1.1.1]pentane derivatives?

¹H-NMR is critical for confirming the bicyclo[1.1.1]pentane scaffold. For example, the axial and equatorial protons on the bridgehead carbons exhibit distinct splitting patterns (e.g., a singlet for equivalent protons in symmetric derivatives). Fluoromethyl substitution introduces characteristic coupling (e.g., ²JH-F ≈ 47 Hz) and deshielding effects. Comparative analysis with known spectra (e.g., Figure S21 in Grover et al., 2023) ensures structural fidelity .

Q. What safety protocols are recommended for handling this compound?

Based on GHS classifications for structurally similar amines:

  • Acute toxicity (H302) : Use P95/P1 respirators for minor exposures and OV/AG/P99 filters for higher concentrations.
  • Skin/eye irritation (H315/H319) : Wear nitrile gloves and chemical-resistant suits; flush eyes with water for ≥15 minutes.
  • Storage : Keep in a dry, ventilated area away from ignition sources.
    Refer to SDS templates for analogous compounds (e.g., [1,1'-biphenyl]-3-yl(phenyl)methanamine) for risk mitigation .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved when scaling up bicyclo[1.1.1]pentan-1-amine production?

Discrepancies often arise from radical intermediates’ sensitivity to reaction conditions. For example:

  • Hydrohydrazination : Mn(dpm)₃ catalyst purity and silane stoichiometry critically affect yield. Lower yields (<50%) at scale may require recrystallization or column chromatography (e.g., 0–2% MeOH in CH₂Cl₂ with 1% Et₃N) .
  • Azide reduction : Competing side reactions (e.g., iodine elimination in 1-azido-3-iodobicyclo[1.1.1]pentane) necessitate controlled temperatures (<0°C) and reducing agents (e.g., LiAlH₄ vs. Pd/C/H₂) .

Q. What computational tools support retrosynthetic planning for fluoromethyl-substituted bicyclo[1.1.1]pentanes?

AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage template-based models (Reaxys, Pistachio) to propose routes. For example:

  • Radical fluorination : Predicted pathways align with Goh et al.’s method using Selectfluor and Mn catalysis .
  • Docking studies : Molecular dynamics simulations assess fluoromethyl’s impact on bioisosteric replacement (e.g., aromatic ring substitution in pharmacokinetic studies) .

Q. How does fluoromethyl substitution influence pharmacological properties in bicyclo[1.1.1]pentan-1-amines?

Fluoromethyl groups enhance metabolic stability and membrane permeability. Key findings:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.
  • PK/PD : In vivo studies of BCP−R (resveratrol analog) show 2.3× higher AUC0-24h with fluoromethyl substitution .
  • Bioisosterism : Fluoromethyl mimics tert-butyl groups in kinase inhibitors, reducing off-target interactions .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

MethodYield (%)ScalabilityKey LimitationReference
Hydrohydrazination73HighRequires inert atmosphere
Aminoalkylation65–85ModerateSensitive to electrophiles
Azide reduction60LowHazardous intermediates

Q. Table 2. NMR Chemical Shifts (CDCl₃)

Proton Positionδ (ppm)MultiplicityCoupling (Hz)Reference
Bridgehead CH₂2.1–2.3Singlet-
Fluoromethyl (CH₂F)4.4–4.7Doublet²JH-F = 47
Amine (NH₂)1.5–2.0Broad-

Key Recommendations for Researchers

  • Prioritize Mn-catalyzed hydrohydrazination for scalable synthesis .
  • Use ¹H-NMR and X-ray crystallography (if available) for structural validation .
  • Screen fluoromethyl derivatives in early-stage PK studies to leverage enhanced bioavailability .

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